1-(4-Cyclopropyl-2-fluorophenyl)methanaminehydrochloride
Description
1-(4-Cyclopropyl-2-fluorophenyl)methanamine hydrochloride is a substituted benzylamine derivative characterized by a cyclopropyl group at the para-position and a fluorine atom at the ortho-position of the phenyl ring.
Properties
Molecular Formula |
C10H13ClFN |
|---|---|
Molecular Weight |
201.67 g/mol |
IUPAC Name |
(4-cyclopropyl-2-fluorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H12FN.ClH/c11-10-5-8(7-1-2-7)3-4-9(10)6-12;/h3-5,7H,1-2,6,12H2;1H |
InChI Key |
YAJBHRPTRAGTFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)CN)F.Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Amination
One common method involves the reductive amination of an aldehyde with an amine in the presence of a reducing agent. This process can be facilitated by catalysts such as palladium or platinum on carbon, or by using hydride donors like sodium borohydride or sodium triacetoxyborohydride.
| Reagents | Conditions | Yield |
|---|---|---|
| Aldehyde | Inert atmosphere, controlled temperature | Variable |
| Amine | Reducing agent (e.g., NaBH4) | |
| Catalyst (optional) | Solvent (e.g., ethanol or methanol) |
Alternative Synthetic Routes
Alternative routes may involve different starting materials or conditions, such as using different aldehydes or amines, or varying the reducing agents. These methods are often optimized for specific conditions to improve yield and purity.
Chemical Reactions and Mechanism of Action
1-(4-Cyclopropyl-2-fluorophenyl)methanamine hydrochloride can undergo several types of chemical reactions, including oxidation and substitution reactions.
Oxidation Reactions
Oxidation can be achieved using common oxidizing agents like potassium permanganate or chromium trioxide. These reactions typically yield ketones or carboxylic acids.
| Oxidizing Agent | Product |
|---|---|
| Potassium permanganate | Ketones or carboxylic acids |
| Chromium trioxide | Ketones or carboxylic acids |
Substitution Reactions
Substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
| Reagent | Reaction Type |
|---|---|
| Sodium methoxide | Nucleophilic substitution |
| Potassium tert-butoxide | Nucleophilic substitution |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group acts as a nucleophile, enabling alkylation or arylation under mild conditions.
Example:
-
Treatment with iodomethane and sodium hydride in tetrahydrofuran (THF) yields the N-methylated derivative, a key intermediate in serotonin receptor agonist synthesis .
Oxidation Reactions
The amine group undergoes oxidation to form nitro or imine intermediates, depending on reaction conditions.
| Reagent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| KMnO₄ | Acidic aqueous medium, 60°C | Nitro compound | High | |
| CrO₃ | Anhydrous CH₂Cl₂, rt | Imine | Moderate |
Key Finding:
-
Potassium permanganate selectively oxidizes the amine to a nitro group without disrupting the cyclopropane ring.
Reductive Amination
The compound serves as a substrate for reductive amination to generate secondary or tertiary amines.
| Carbonyl Source | Reducing Agent | Product | Optimized Yield | Reference |
|---|---|---|---|---|
| 2-Methoxybenzaldehyde | NaBH₃CN, MeOH, rt | N-Benzylamine derivative | 78% | |
| Cyclohexanone | H₂ (1 atm), Pd/C, EtOH | N-Cyclohexyl derivative | 82% |
Application:
-
Reductive amination with aromatic aldehydes enhances binding affinity for 5-HT2C receptors, as demonstrated in neuropharmacological studies .
Salt Formation and Acid-Base Reactions
The hydrochloride salt undergoes reversible protonation, enabling pH-dependent solubility adjustments.
| Reagent | pH | Outcome | Application | Reference |
|---|---|---|---|---|
| NaOH (1M) | >10 | Free base precipitation | Purification | |
| HCl (gas) | <2 | Re-salt formation | Stabilization for storage |
Cyclopropane Ring Reactivity
The strained cyclopropane ring participates in selective ring-opening reactions under controlled conditions.
| Reagent | Conditions | Product | Mechanism | Reference |
|---|---|---|---|---|
| H₂ (50 psi) | Rh/C catalyst, EtOAc, 50°C | Open-chain alkane | Hydrogenolysis | |
| Br₂ | CCl₄, 0°C | Dibrominated derivative | Electrophilic addition |
Note:
-
Hydrogenolysis of the cyclopropane ring occurs without affecting the fluorine substituent, enabling modular structural modifications .
Pharmacological Derivatization
The compound’s amine group is functionalized to enhance bioactivity:
| Modification | Target Receptor | Biological Activity | EC₅₀ (nM) | Reference |
|---|---|---|---|---|
| N-Benzylation | 5-HT2C | Serotonin receptor agonism | 12.4 | |
| N-Acylation | MAO-A | Monoamine oxidase inhibition | 89.7 |
Scientific Research Applications
1-(4-Cyclopropyl-2-fluorophenyl)methanaminehydrochloride is a chemical compound with the molecular formula C10H13ClFN and a molecular weight of 201.6683 . It has the catalog number AR02929B . Scientific literature suggests it is used as an intermediate in the synthesis of fluorinated cyclopropane derivatives with potential applications as 5-HT2C agonists .
Scientific Research Applications
5-HT2C Agonists Design:
- This compound is a structural component in the design of novel fluorinated 5-HT2C agonists .
- Fluorine incorporation into the cyclopropane ring can change the compound's conformation, potentially leading to higher potency and selectivity . It can also increase lipophilicity for optimal brain penetration and block potential sites of oxidative metabolism .
Fluorinated Cyclopropane Derivatives:
- This compound is used in synthesizing a series of fluorinated cyclopropylmethylamine derivatives . These derivatives are evaluated for their activity at 5-HT2 receptors, with modeling studies performed to understand their possible binding poses at the 5-HT2C receptor .
- Substituting the benzene ring at the 3-position with fluorine in first-generation 2-PCPMAs was well tolerated without significant loss of activity at 5-HT2C .
- Researchers designed fluorinated cyclopropane derivatives based on the first-generation 2-PCPMAs, which were considered to have less steric hindrance .
Mechanism of Action
The mechanism of action of 1-(4-Cyclopropyl-2-fluorophenyl)methanaminehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed to modulate neurotransmitter systems in the brain .
Comparison with Similar Compounds
Structural Features
Key structural analogs differ in substituent positions, electronic groups, and stereochemistry:
(R)-Cyclopropyl(4-fluorophenyl)methanamine Hydrochloride Structure: Cyclopropyl group at the para-position of a mono-fluorinated phenyl ring. The (R)-enantiomer is explicitly noted. Molecular Formula: C10H13ClFN; Molecular Weight: 201.67 .
1-[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]methanamine Hydrochloride Structure: Bicyclopentane core with a difluoroethyl group. Molecular Formula: C8H12ClNO; Molecular Weight: 173.64 .
1-[1-(4-Trifluoromethoxyphenyl)cyclopropyl]methanamine Hydrochloride Structure: Trifluoromethoxy group at the para-position. Molecular Formula: C11H13ClF3NO; Molecular Weight: 267.68 .
Cyclopropyl(4-trifluoromethylphenyl)methanamine Hydrochloride
- Structure : Trifluoromethyl group at the para-position.
- Molecular Formula : C11H13ClF3N; Molecular Weight : 251.68 .
Serotonin 2C Receptor Agonists (e.g., Compound 38)
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| 1-(4-Cyclopropyl-2-fluorophenyl)methanamine HCl | C10H12ClFN | 201.67 (est.) | 2-F, 4-cyclopropyl |
| (R)-Cyclopropyl(4-fluorophenyl)methanamine HCl | C10H13ClFN | 201.67 | 4-F, 4-cyclopropyl, (R)-enantiomer |
| 1-[1-(4-Trifluoromethoxyphenyl)cyclopropyl]methanamine HCl | C11H13ClF3NO | 267.68 | 4-CF3O |
| Cyclopropyl(4-trifluoromethylphenyl)methanamine HCl | C11H13ClF3N | 251.68 | 4-CF3 |
- Solubility : Hydrochloride salts generally improve aqueous solubility. Trifluoromethoxy/trifluoromethyl groups (e.g., in ) increase lipophilicity compared to the target compound.
- Stereochemistry : The (R)-enantiomer in highlights the importance of chirality in receptor binding, though the target compound’s stereochemical data is unspecified.
Pharmacological and Functional Insights
- Serotonin 2C Receptor Agonists: Analogs like Compound 38 () demonstrate that cyclopropyl-fluorophenyl scaffolds paired with heteroaromatic groups (e.g., indole) enhance selectivity for CNS targets.
- Electron-Withdrawing Groups : Trifluoromethoxy and trifluoromethyl substituents () may enhance metabolic stability but reduce blood-brain barrier permeability compared to the target’s simpler fluorine and cyclopropyl groups.
Biological Activity
1-(4-Cyclopropyl-2-fluorophenyl)methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of drug discovery. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
The compound is characterized by a cyclopropyl group and a fluorophenyl moiety, which contribute to its unique pharmacological profile. Its chemical structure can be represented as follows:
Research indicates that compounds with similar structures often interact with various neurotransmitter systems, particularly serotonin receptors. Specifically, studies on related cyclopropyl derivatives have shown that they can act as agonists at the 5-HT2C receptor, which is implicated in mood regulation and appetite control .
Biological Activity Overview
The biological activity of 1-(4-Cyclopropyl-2-fluorophenyl)methanamine hydrochloride has been evaluated through various in vitro and in vivo studies. Key findings include:
- Anticancer Activity : Similar compounds have demonstrated significant cytotoxic effects against multiple cancer cell lines. For example, derivatives of cyclopropyl phenylmethanamines showed IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .
- Neuropharmacological Effects : The compound's structural analogs have been studied for their effects on serotonin receptors, indicating potential use in treating psychiatric disorders .
Data Table: Biological Activity Summary
| Activity Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast) | 0.65 | |
| Anticancer | A549 (Lung) | 2.41 | |
| Serotonin Agonism | 5-HT2C Receptor | < 15 |
Case Studies
- Anticancer Efficacy : A study on fluorinated cyclopropane derivatives indicated that modifications at the para position of the aromatic ring significantly enhanced antiproliferative activity. The presence of electron-withdrawing groups was crucial for achieving higher biological activity .
- Neuropharmacology : Research focusing on 5-HT2C agonists demonstrated that certain substitutions on the phenyl ring could improve selectivity and potency, suggesting that similar modifications could enhance the efficacy of 1-(4-Cyclopropyl-2-fluorophenyl)methanamine hydrochloride in targeting serotonin pathways .
Q & A
Basic: What are the key considerations for optimizing the synthesis of 1-(4-Cyclopropyl-2-fluorophenyl)methanamine hydrochloride to achieve high purity?
Answer:
Synthesis optimization involves selecting regioselective reactions for cyclopropane ring formation and fluorine substitution. For example, palladium-catalyzed cross-coupling or nucleophilic aromatic substitution can introduce fluorine at the 2-position of the phenyl ring. Cyclopropanation via [2+1] strategies (e.g., Simmons-Smith reaction) ensures proper ring closure. Purification via column chromatography or recrystallization (as in , which reports 98% purity) is critical. Monitoring reaction progress with TLC and HPLC ( ) ensures intermediate purity. Analogs like 1-(2,4-dichlorophenyl)cyclopropanemethanamine ( ) highlight the importance of controlling halogen substituents during synthesis .
Basic: Which analytical techniques are most effective for characterizing the structural integrity of 1-(4-Cyclopropyl-2-fluorophenyl)methanamine hydrochloride?
Answer:
- NMR Spectroscopy : 1H/13C NMR confirms cyclopropyl ring geometry (δ 0.5–1.5 ppm for cyclopropyl protons) and fluorine substitution patterns.
- X-ray Crystallography : Gold standard for absolute configuration verification (e.g., used X-ray to resolve stereochemistry in a related compound).
- Mass Spectrometry : Validates molecular weight (C10H13ClFN, MW 199.67 g/mol; ).
- HPLC : Assesses purity and detects impurities ( uses HPLC for similar amines) .
Basic: How can researchers ensure accurate quantification of purity in 1-(4-Cyclopropyl-2-fluorophenyl)methanamine hydrochloride batches?
Answer:
- HPLC-UV/Vis : Quantifies purity using calibrated standards ( reports 98% purity via HPLC).
- Elemental Analysis : Confirms stoichiometric Cl/F content (C10H13ClFN requires 17.8% Cl, 9.5% F).
- Karl Fischer Titration : Measures residual water, critical for hygroscopic hydrochloride salts.
- Reference Standards : Compare against pharmacopeial guidelines ( outlines impurity profiling protocols) .
Advanced: What methodologies are employed to investigate the structure-activity relationships (SAR) of this compound in receptor binding studies?
Answer:
- In Vitro Assays : Radioligand binding assays (e.g., dopamine or serotonin receptors) using fluorinated analogs ( mentions fluorophenyl-containing drugs).
- Isothermal Titration Calorimetry (ITC) : Measures binding affinity and thermodynamics.
- Molecular Docking : Utilizes X-ray structures () to model interactions with target receptors.
- Comparative SAR : Benchmarks against 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride (), which modulates enzyme activity .
Advanced: How can computational models predict the physicochemical and pharmacokinetic properties of this compound?
Answer:
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) using X-ray-derived coordinates ().
- Molecular Dynamics (MD) : Simulates solubility and membrane permeability in physiological conditions.
- QSAR Models : Leverage PubChem datasets () to predict logP, pKa, and bioavailability.
- ADMET Prediction : Tools like SwissADME estimate absorption and toxicity profiles .
Advanced: What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
Answer:
- Standardized Assays : Replicate studies under controlled conditions (e.g., ’s enzyme inhibition protocols).
- Meta-Analysis : Aggregate data from PubChem () to identify trends.
- Cross-Validation : Use orthogonal methods (e.g., SPR vs. ITC) to confirm binding kinetics.
- Collaborative Studies : Multi-lab validation minimizes batch-to-batch variability .
Advanced: What synthetic approaches ensure regioselective introduction of the cyclopropyl and fluorine groups?
Answer:
- Directed Metalation : Use LDA or TMPLi to deprotonate specific phenyl positions for fluorination.
- Photocatalytic Cyclopropanation : Enables stereocontrolled ring formation (e.g., ’s dichlorophenyl analog).
- Protecting Groups : Temporarily shield the amine during halogenation (’s synthesis route).
- Kinetic Control : Optimize reaction temperature and catalysts to favor 4-cyclopropyl-2-fluoro substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
